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molecular formula C11H15NO B8803470 (4-Phenylpyrrolidin-3-yl)methanol

(4-Phenylpyrrolidin-3-yl)methanol

Cat. No. B8803470
M. Wt: 177.24 g/mol
InChI Key: MMDOXIYRYUVGPQ-UHFFFAOYSA-N
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Patent
US06166037

Procedure details

A mixture of 302 mg (1.1 mmol) of 1-benzyl-3-(SR)-hydroxymethyl-4-(SR)-phenylpyrrolidine (from Example 1, Step B) and 154 mg of 20% Pd(OH)2/C was hydrogenated at 40 psi on a Paar apparatus for 1 h. The catalyst was filtered and the filtrate was concentrated in vacuo to afford 196 mg (98%) of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ2.53-2.57 (m, 2H), 3.06-3.60 (6H), 7.24-7.35 (5H). Mass Spectrum (NH3-CI): m/z 178 (M+1).
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]([CH2:19][OH:20])[CH2:9]1)C1C=CC=CC=1>[OH-].[OH-].[Pd+2]>[OH:20][CH2:19][CH:10]1[CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:12][NH:8][CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
302 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C1=CC=CC=C1)CO
Name
Quantity
154 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CNCC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06166037

Procedure details

A mixture of 302 mg (1.1 mmol) of 1-benzyl-3-(SR)-hydroxymethyl-4-(SR)-phenylpyrrolidine (from Example 1, Step B) and 154 mg of 20% Pd(OH)2/C was hydrogenated at 40 psi on a Paar apparatus for 1 h. The catalyst was filtered and the filtrate was concentrated in vacuo to afford 196 mg (98%) of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ2.53-2.57 (m, 2H), 3.06-3.60 (6H), 7.24-7.35 (5H). Mass Spectrum (NH3-CI): m/z 178 (M+1).
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]([CH2:19][OH:20])[CH2:9]1)C1C=CC=CC=1>[OH-].[OH-].[Pd+2]>[OH:20][CH2:19][CH:10]1[CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:12][NH:8][CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
302 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C1=CC=CC=C1)CO
Name
Quantity
154 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CNCC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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